C-2 Site-Specific Tracing by In Vivo 13C NMR
In a direct head-to-head comparison, when L-[2-13C]arabinose was fed to yeast, the 13C label was detected on C-1 and C-2 of ribitol, as well as on C-2 of xylitol and C-1, C-2, C-3 of trehalose, as determined by in vivo 13C NMR [1]. This demonstrates that the C-2 position of ribitol is a key metabolic junction in the pentose phosphate pathway. Using Ribitol-2-13C allows researchers to specifically track the fate of the C-2 carbon, whereas unlabeled ribitol provides no signal and Ribitol-1-13C would trace a different metabolic branch point.
| Evidence Dimension | 13C Label incorporation pattern in downstream metabolites after feeding with a 2-13C labeled pentose |
|---|---|
| Target Compound Data | Ribitol labeled at C-1 and C-2; xylitol labeled at C-2; trehalose labeled at C-1, C-2, and C-3 |
| Comparator Or Baseline | Unlabeled ribitol: no 13C signal; Ribitol-1-13C: would be expected to label C-1 of ribitol and potentially different downstream metabolites |
| Quantified Difference | Specific labeling pattern at C-2 of ribitol (and derived metabolites) confirms operation of the oxidative pentose phosphate pathway and NADPH regeneration |
| Conditions | In vivo 13C NMR spectroscopy of non-growing yeast cells under aerobic conditions |
Why This Matters
This site-specific labeling pattern provides experimental evidence for pathway elucidation that cannot be obtained with unlabeled or differently labeled ribitol, directly informing metabolic engineering and fermentation optimization strategies.
- [1] Fonseca, C., et al. (2008). Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts. Applied and Environmental Microbiology, 74(6), 1845–1855. View Source
